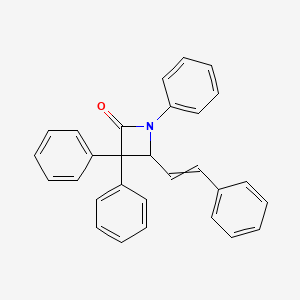
1,3,3-Triphenyl-4-(2-phenylethenyl)azetidin-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,3,3-Triphenyl-4-(2-phenylethenyl)azetidin-2-one is a compound belonging to the azetidin-2-one family, which is characterized by a four-membered lactam ring
Méthodes De Préparation
The synthesis of 1,3,3-Triphenyl-4-(2-phenylethenyl)azetidin-2-one typically involves the reaction of appropriate aryl-substituted azetidin-2-ones with specific reagents under controlled conditions. One common method includes the use of concentrated sulfuric acid for rearrangement reactions, or boron trifluoride in toluene as a catalyst . Industrial production methods may vary, but they generally follow similar synthetic routes with optimization for large-scale production.
Analyse Des Réactions Chimiques
1,3,3-Triphenyl-4-(2-phenylethenyl)azetidin-2-one undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Common reducing agents like lithium aluminum hydride can be used to reduce the compound.
Substitution: The compound can undergo substitution reactions where one of the phenyl groups is replaced by another substituent.
Rearrangement: Acid-catalyzed rearrangement reactions can yield different isomeric forms.
Applications De Recherche Scientifique
1,3,3-Triphenyl-4-(2-phenylethenyl)azetidin-2-one has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound’s structural features make it a candidate for studying enzyme interactions and protein binding.
Industry: Its unique properties are explored for use in materials science and the development of new polymers.
Mécanisme D'action
The mechanism of action of 1,3,3-Triphenyl-4-(2-phenylethenyl)azetidin-2-one involves its interaction with specific molecular targets. In the context of its antimitotic activity, the compound targets tubulin, a protein essential for cell division. By binding to tubulin, it disrupts the formation of microtubules, thereby inhibiting cell division and exerting its antiproliferative effects .
Comparaison Avec Des Composés Similaires
1,3,3-Triphenyl-4-(2-phenylethenyl)azetidin-2-one can be compared to other azetidin-2-one derivatives, such as:
1-(3,4,5-trimethoxyphenyl)azetidin-2-one: Known for its antimitotic properties.
3-(4-fluorophenyl)-4-(4-methoxyphenyl)-1-(3,4,5-trimethoxyphenyl)azetidin-2-one: Another compound with similar structural features and biological activities.
4,4-bis(4-methoxyphenyl)-3-phenyl-1-(3,4,5-trimethoxyphenyl)azetidin-2-one: Exhibits unique intramolecular interactions.
Propriétés
Numéro CAS |
30340-68-2 |
|---|---|
Formule moléculaire |
C29H23NO |
Poids moléculaire |
401.5 g/mol |
Nom IUPAC |
1,3,3-triphenyl-4-(2-phenylethenyl)azetidin-2-one |
InChI |
InChI=1S/C29H23NO/c31-28-29(24-15-7-2-8-16-24,25-17-9-3-10-18-25)27(22-21-23-13-5-1-6-14-23)30(28)26-19-11-4-12-20-26/h1-22,27H |
Clé InChI |
YZHBXKWHMKAAPG-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)C=CC2C(C(=O)N2C3=CC=CC=C3)(C4=CC=CC=C4)C5=CC=CC=C5 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


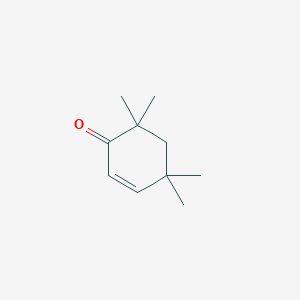
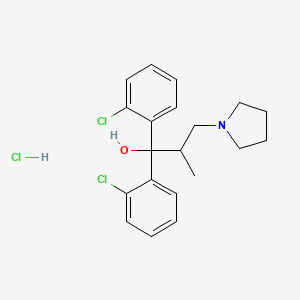
![Benzo[b]thiophene, 2,3-diiodo-](/img/structure/B14690166.png)

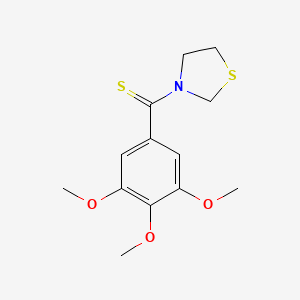
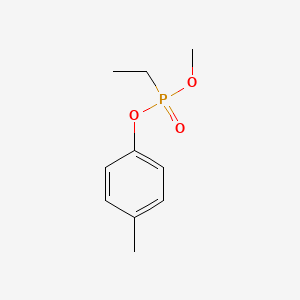
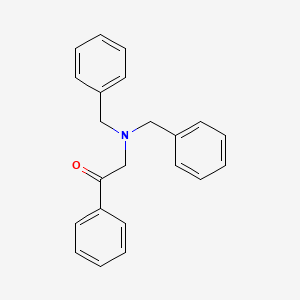

![N-(2-methylphenyl)-N-[(Z)-phenylmethylidene]amine oxide](/img/structure/B14690208.png)

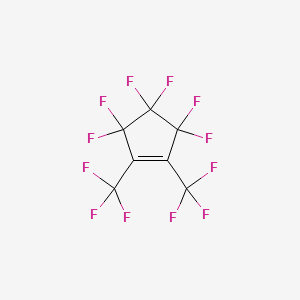
![4-[2-(4-Hydroxyphenyl)propan-2-yl]-2-(propan-2-yl)phenol](/img/structure/B14690231.png)


